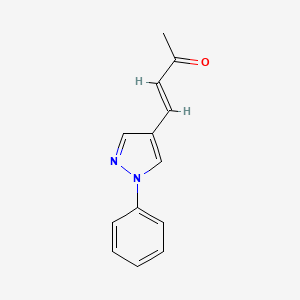

4-(1-Phenyl-1h-pyrazol-4-yl)but-3-en-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

(E)-4-(1-phenylpyrazol-4-yl)but-3-en-2-one |

InChI |

InChI=1S/C13H12N2O/c1-11(16)7-8-12-9-14-15(10-12)13-5-3-2-4-6-13/h2-10H,1H3/b8-7+ |

InChI Key |

HQIIRAINFAFUIV-BQYQJAHWSA-N |

Isomeric SMILES |

CC(=O)/C=C/C1=CN(N=C1)C2=CC=CC=C2 |

Canonical SMILES |

CC(=O)C=CC1=CN(N=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Phenyl 1h Pyrazol 4 Yl but 3 En 2 One

Classical Synthesis Routes

Traditional methods for the synthesis of 4-(1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one and related pyrazole (B372694) chalcones primarily rely on well-established organic reactions. These routes are characterized by their reliability and the extensive body of literature supporting their application.

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is a cornerstone in the synthesis of chalcones, including those with a pyrazole moiety. wikipedia.orgsynarchive.compearson.comtaylorandfrancis.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone or another aldehyde possessing an α-hydrogen. wikipedia.org In the context of this compound, this typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with acetone.

The reaction is generally carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like ethanol (B145695). mdpi.com The base facilitates the deprotonation of the ketone, forming an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of the pyrazole aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone, this compound. The general scheme for this approach is depicted below:

Table 1: Examples of Claisen-Schmidt Condensation for Pyrazole Chalcone (B49325) Synthesis

| Pyrazole Aldehyde | Ketone | Catalyst | Solvent | Yield (%) | Reference |

| 1-phenyl-1H-pyrazole-4-carbaldehyde | Acetone | NaOH | Ethanol | Not Specified | healthcare-bulletin.co.uk |

| 3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Various substituted acetophenones | NaOH (40%) | Ethanol | Good to Excellent | mdpi.com |

| 3-(alkyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | Various acetophenones | NaOH | Ethanol (96%) | Good to Excellent | mdpi.com |

Multi-Step Synthesis Strategies from Precursors

The synthesis of this compound is often embedded within a multi-step sequence, where the initial focus is on the construction of the key intermediate, 1-phenyl-1H-pyrazole-4-carbaldehyde. A prevalent method for the formylation of the pyrazole ring is the Vilsmeier-Haack reaction. mdpi.comhealthcare-bulletin.co.ukwisdomlib.org

This reaction typically involves treating a suitable precursor, such as an acetophenone (B1666503) phenylhydrazone, with the Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). mdpi.comhealthcare-bulletin.co.uk The resulting pyrazole aldehyde can then be isolated and subsequently used in a Claisen-Schmidt condensation as described previously. This multi-step approach allows for the synthesis of a variety of pyrazole chalcones by varying the starting acetophenone and the ketone used in the final condensation step. mdpi.com

The synthesis of the pyrazole ring itself is a critical preceding step. Pyrazoles are commonly synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.org For instance, the reaction of an appropriate β-diketone with phenylhydrazine (B124118) would lead to the formation of the 1-phenylpyrazole (B75819) core structure.

Cyclocondensation Reactions of Pyrazole Aldehyde Derivatives

While the Claisen-Schmidt condensation is the direct route to the chalcone from the pyrazole aldehyde, the synthesis of the pyrazole aldehyde itself relies on cyclocondensation reactions to form the heterocyclic ring. The term "cyclocondensation" in this context primarily refers to the formation of the pyrazole nucleus. researchgate.netnih.gov

The Vilsmeier-Haack reaction, used to introduce the aldehyde group at the 4-position of the pyrazole ring, is a key transformation of the pre-formed pyrazole system. nih.govekb.eg This formylation reaction is crucial for preparing the necessary precursor for the final chalcone synthesis. wisdomlib.org The synthesis of the pyrazole ring can be achieved through various (3+2) cyclocondensation strategies, for example, by reacting hydrazines with 1,3-dielectrophiles. beilstein-journals.orgnih.gov

Advanced and Green Synthesis Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These "green" approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like pyrazoles and their derivatives. gsconlinepress.commdpi.comnanobioletters.comnih.gov The application of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher product yields and purity. nih.gov

In the context of this compound synthesis, microwaves can be employed in both the formation of the pyrazole ring and the subsequent Claisen-Schmidt condensation. For instance, the synthesis of pyrazolone (B3327878) derivatives has been efficiently carried out under microwave irradiation. mdpi.com Similarly, the Vilsmeier-Haack reaction to produce pyrazole-4-carbaldehydes has been successfully performed using microwave assistance. nih.gov The final condensation step to form the chalcone can also be accelerated by microwave heating. bohrium.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Step | Conventional Method | Microwave-Assisted Method | Reference |

| Synthesis of N'-[...]hydrazides | 7-9 hours (reflux) | 9-10 minutes | nih.gov |

| Synthesis of 4-arylidenepyrazolone derivatives | Multi-step, longer reaction times | One-pot, 10 minutes | mdpi.com |

| Synthesis of 4H-Pyrano[2,3-c]pyrazoles | Longer reaction times | 3-4 minutes | nanobioletters.com |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a key aspect of green chemistry, as it eliminates the environmental and economic issues associated with solvent use and disposal. healthcare-bulletin.co.uk The synthesis of pyrazole chalcones has been successfully adapted to solvent-free protocols, often in conjunction with microwave irradiation. bohrium.com

For example, the synthesis of 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-hydroxy-substituted phenyl) propane-1,3-dione has been achieved using microwave irradiation under solvent-free conditions with potassium carbonate (K₂CO₃) as a solid support. bohrium.com This method not only avoids the use of hazardous solvents but also simplifies the work-up procedure and can lead to improved yields. bohrium.com The Claisen-Schmidt condensation, in a broader context, has also been reported to proceed in high yields under solvent-free conditions using sodium hydroxide as a base. wikipedia.org

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like pyrazole derivatives from simple starting materials in a single synthetic operation. eurekaselect.comrsc.org This approach avoids the need for isolating intermediates, thereby saving time, resources, and reducing waste. eurekaselect.com While direct MCR synthesis of this compound is not extensively detailed, MCRs are widely used for constructing related pyrazole-containing heterocycles, such as pyrano[2,3-c]pyrazoles. rsc.orgut.ac.irderpharmachemica.com

These reactions typically involve the condensation of an aldehyde, a β-ketoester, malononitrile, and a hydrazine derivative. ut.ac.irderpharmachemica.com For instance, a four-component reaction of an aromatic aldehyde, ethyl acetoacetate, malononitrile, and hydrazine hydrate (B1144303) can yield dihydropyrano[2,3-c]pyrazole derivatives. ut.ac.irderpharmachemica.com The key advantage of MCRs is their ability to construct the pyrazole ring and other fused rings in a single pot, often with high atom economy. researchgate.netorganic-chemistry.org The strategy frequently employs catalysts to facilitate the cascade of reactions, which can include Knoevenagel condensation, Michael addition, and subsequent cyclization steps. ut.ac.irpreprints.org

| Reactants | Catalyst | Product Type | Key Features |

| Aryl Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | Ionic Liquid ([C8dabco]Br) | Dihydropyrano[2,3-c]pyrazoles | High yields, short reaction times, use of water as solvent. derpharmachemica.com |

| Aryl Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Preheated Fly-Ash | Dihydropyrano[2,3-c]pyrazoles | Eco-friendly and cost-effective catalyst, high yields, aqueous medium. ut.ac.ir |

| Aldehydes, Arylhydrazines, β-Diketones/β-Ketoesters | (TBA)₂S₂O₈ | Fully Substituted Pyrazoles | Solvent-free conditions, catalyst activates hydrazone intermediate. rsc.org |

Catalyst-Free or Eco-Friendly Catalysis

In line with the principles of green chemistry, significant effort has been directed towards developing catalyst-free synthetic methods or employing eco-friendly catalysts. Catalyst-free approaches for pyrazole synthesis have been developed, often relying on thermal conditions to drive the reaction. A temperature-controlled method for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been reported that proceeds without transition-metal catalysts or oxidants, using either ionic liquids or ethanol as the solvent. nih.gov

Eco-friendly catalysis utilizes non-toxic, reusable, and readily available catalysts. Examples include the use of preheated fly-ash, an industrial waste product, to catalyze the one-pot synthesis of dihydropyrano[2,3-c]pyrazole derivatives in water. ut.ac.ir This method is noted for its cost-effectiveness, ease of work-up, and high yields. ut.ac.ir Similarly, ionic liquids like C8[DABCO]Br have been used as efficient and recyclable catalysts for the synthesis of pyranopyrazoles in aqueous media, offering broad substrate scope and short reaction times. derpharmachemica.com

| Method | Conditions | Advantages | Reference |

| Temperature-Controlled Synthesis | [HDBU][OAc] or Ethanol, 95-110 °C | Transition-metal-catalyst- and oxidant-free. | nih.gov |

| Preheated Fly-Ash Catalysis | Water, 70-80 °C | Use of a cost-effective and readily available waste material, non-toxic solvent. ut.ac.ir | |

| Ionic Liquid Catalysis | [C8dabco]Br, Water | High yields, short reaction times, absence of hazardous organic solvents. derpharmachemica.com |

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis (UAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.orgresearchgate.net The chemical effects of ultrasound stem from acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid, which creates localized hot spots of high temperature and pressure. rsc.org This technique has been successfully applied to the synthesis of chalcones and their subsequent conversion to pyrazoline and pyrazole derivatives. researchgate.netniscpr.res.inresearchgate.netijpsr.com

Compared to conventional heating methods, ultrasound irradiation often leads to a significant reduction in reaction times and an increase in product yields. researchgate.netniscpr.res.in For example, the Claisen-Schmidt condensation to form chalcones and their subsequent cyclization with hydrazines can be accomplished in minutes under sonication, whereas conventional methods may require several hours of refluxing. niscpr.res.inijpsr.com This efficiency makes UAOS an attractive green chemistry approach, as it reduces energy consumption and can often be performed under milder conditions. researchgate.net

| Reaction | Method | Reaction Time | Yield | Reference |

| Chalcone Synthesis | Conventional (Stirring) | 120 min | 72% | researchgate.net |

| Chalcone Synthesis | Ultrasound Irradiation | 30 min | 77% | researchgate.net |

| Pyrazoline Synthesis from Chalcone | Conventional (Reflux) | 3-4 hours | 70% | niscpr.res.in |

| Pyrazoline Synthesis from Chalcone | Ultrasound Irradiation | 30 min | 80% | niscpr.res.in |

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of substituted pyrazoles, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines (the Knorr condensation), often faces the challenge of regioselectivity, leading to mixtures of isomers. ingentaconnect.comacs.org Achieving high regioselectivity is crucial for synthesizing a specific isomer like this compound.

Modern synthetic methods have been developed to overcome this limitation. The choice of solvent can significantly influence the regiochemical outcome; aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to provide excellent regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org Furthermore, catalyst choice plays a key role. For instance, Ag2CO3 can be used to switch the stereoselectivity in the Michael addition of pyrazoles to conjugated alkynes, yielding either (E)- or (Z)-N-carbonylvinylated pyrazoles. nih.gov Utopia Point Bayesian Optimization (UPBO) has been employed to explore a wide chemical space and identify reaction conditions that are highly selective for the formation of either N1 or N2-methyl-3-aryl pyrazole constitutional isomers, revealing that basic conditions can be optimal for what is typically an acid-catalyzed reaction. escholarship.org

Regarding stereoselectivity, the but-3-en-2-one (B6265698) side chain is a chalcone-like structure formed via a Claisen-Schmidt or Aldol condensation. These reactions typically yield the thermodynamically more stable (E)-isomer as the major product due to minimized steric hindrance. Spectroscopic methods, such as ¹H NMR, are used to confirm the (E)-configuration of the C=C double bond. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is fundamental to maximizing product yields and purity in chemical synthesis. For the synthesis of pyrazole-containing chalcones, key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.

In Claisen-Schmidt condensations for chalcone formation, catalyst screening is common. For example, in the synthesis of 2-amino-3-cyanopyridines starting from a chalcone intermediate, various Brønsted acidic ionic liquids were tested, with the catalyst [TSPi][Cl]₂ at a loading of 5 mol% providing a 98% yield in just 5 minutes under solvent-free conditions at 80 °C. researchgate.net Lowering the temperature or using a solvent-free grinding method at room temperature did not improve the yield further. researchgate.net

For the pyrazole formation step, conditions are similarly optimized. In the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles, a study found that using N,N-dimethylacetamide (DMAc) as the solvent at room temperature gave superior yields and regioselectivity compared to polar protic solvents like ethanol or acetic acid. organic-chemistry.org The addition of aqueous hydrochloric acid was also found to improve yields by promoting the final dehydration step. organic-chemistry.org Bayesian optimization has also been demonstrated as a powerful tool for simultaneously optimizing both conversion and selectivity by exploring a vast parameter space that includes solvents, catalysts, temperature, and reagent stoichiometry. escholarship.org

| Reaction | Parameter Optimized | Optimal Condition | Result | Reference |

| Claisen-Schmidt Condensation | Catalyst Loading | 5 mol % [TSPi][Cl]₂ | 98% yield in 5 min | researchgate.net |

| Claisen-Schmidt Condensation | Temperature | 80 °C (solvent-free) | Higher yield compared to 60 °C or room temperature | researchgate.net |

| Pyrazole Synthesis (Knorr) | Solvent | N,N-dimethylacetamide (DMAc) | High regioselectivity and yields (59-98%) | organic-chemistry.org |

| Michael Addition to Alkynes | Additive | Ag₂CO₃ | Switches stereoselectivity from (E) to (Z) isomer | nih.gov |

Chemical Reactivity and Transformations of 4 1 Phenyl 1h Pyrazol 4 Yl but 3 En 2 One

Reactions of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone portion of the molecule, also known as an enone, is a versatile functional group susceptible to a variety of chemical reactions. The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon.

Nucleophilic Additions

The enone system is an excellent Michael acceptor, readily undergoing 1,4-conjugate addition reactions with a wide range of nucleophiles. mdpi.com This reactivity is fundamental for carbon-carbon and carbon-heteroatom bond formation.

One of the most common reactions for α,β-unsaturated ketones is the condensation with hydrazine (B178648) and its derivatives. researchgate.net This reaction typically proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular Michael addition, leading to the formation of pyrazolines (dihydropyrazoles). researchgate.netmdpi.com In the case of 4-(1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one, reaction with a second equivalent of hydrazine could theoretically lead to the formation of a bis-pyrazole system.

The enantioselective 1,4-addition of nucleophiles to α,β-unsaturated ketones can be achieved using organocatalysts, such as cinchona alkaloid-derived primary amines. beilstein-journals.orgnih.gov These reactions are crucial for constructing optically active pyrazole (B372694) derivatives, which are valuable in medicinal chemistry. beilstein-journals.org Pyrazolin-5-ones, for instance, can act as nucleophiles in these Michael additions to afford complex pyrazole-containing structures. beilstein-journals.org

Table 1: Examples of Nucleophilic Additions to α,β-Unsaturated Ketones

| Nucleophile | Reaction Type | Product Type | Catalyst Example |

|---|---|---|---|

| Hydrazine Derivatives | Condensation/Cyclization | Pyrazolines | Acid or Base Catalysis |

| Pyrazolin-5-ones | Michael Addition | Functionalized Pyrazoles | Chinchona Alkaloid Derivatives |

| Thiophenols | Thia-Michael Addition | β-Thio Ketones | Base Catalysis |

| Malonates | Michael Addition | Adducts for further cyclization | Base Catalysis |

Cycloaddition Reactions

The carbon-carbon double bond of the α,β-unsaturated ketone moiety can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. While specific examples involving this compound are not extensively documented, the general reactivity pattern of enones suggests its potential to react with electron-rich dienes to form six-membered rings. The hetero-Diels–Alder reaction is another important strategy for constructing six-membered heterocyclic systems where oxa-dienes react with dienophiles. nih.gov

Furthermore, 1,3-dipolar cycloaddition reactions are a cornerstone for pyrazole synthesis itself, often involving the reaction of a diazo compound with an alkyne or alkene. nih.govnih.gov While this is typically a method for forming the pyrazole ring, the enone double bond in the target molecule could potentially react with various 1,3-dipoles, such as nitrile imines or sydnones, to generate other heterocyclic rings. nih.govnih.gov

Oxidative Transformations

The enone functionality can undergo various oxidative transformations. A notable example is the Algar-Flynn-Oyamada (AFO) reaction, where chalcones (a class of α,β-unsaturated ketones) are oxidized with hydrogen peroxide in an alkaline medium to produce flavanols or aurones. nih.gov For chalcone (B49325) analogs bearing a 2'-hydroxyl group, oxidative cyclization using reagents like iodine in DMSO can yield chromone (B188151) derivatives. nih.gov

Oxidation of 2-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-3-hydroxychromones with iodobenzene (B50100) diacetate in methanol (B129727) has been shown to afford 2,3-dimethoxychromanones, indicating that the double bond and adjacent functionalities are susceptible to oxidative rearrangement and addition. nih.gov

Reactions at the Pyrazole Ring

The 1-phenyl-1H-pyrazole ring is an aromatic system, and its reactivity is influenced by the substituents on both the pyrazole and phenyl rings.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, including pyrazole. wikipedia.org For pyrazole and its derivatives, the C-4 position is the most electron-rich and thus the most susceptible to electrophilic attack. cdnsciencepub.comnumberanalytics.comscribd.com Common electrophilic substitution reactions like nitration, sulfonation, halogenation, and Vilsmeier-Haack formylation typically occur at this position. cdnsciencepub.comscribd.comresearchgate.net

In the case of this compound, the C-4 position is already substituted. This directs subsequent electrophilic attacks to other positions. For the 1-phenylpyrazole (B75819) system, the next most likely sites for substitution are the C-5 position of the pyrazole ring or, more commonly, the attached phenyl ring. cdnsciencepub.com The orientation of substitution on the phenyl ring is directed by the pyrazole ring, which acts as an ortho-, para-directing group, though its activating or deactivating nature can be complex.

The reaction conditions can significantly influence the outcome. In strongly acidic media, the pyrazole ring can be protonated, which deactivates it towards electrophilic attack. Under these conditions, substitution is more likely to occur on the less deactivated phenyl ring. cdnsciencepub.com For instance, nitration of 1-phenylpyrazole with nitric acid in acetic anhydride (B1165640) primarily yields 4-nitro-1-phenylpyrazole, whereas nitration in a mixture of nitric and sulfuric acids can lead to substitution on the phenyl ring. cdnsciencepub.com

Table 2: Common Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction | Reagents | Electrophile | Typical Position of Attack | Product |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C-4 | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C-4 | Pyrazole-4-sulfonic acid |

| Bromination | Br₂ in CHCl₃ | Br⁺ | C-4 | 4-Bromopyrazole |

| Vilsmeier-Haack | POCl₃ / DMF | [ClCH=N(CH₃)₂]⁺ | C-4 | Pyrazole-4-carbaldehyde |

Derivatization at the Nitrogen Atom (if applicable)

For the 1-phenyl-1H-pyrazole ring system, the N-1 position is already occupied by a phenyl group. The N-2 atom's lone pair of electrons is integral to the aromatic π-system of the pyrazole ring. Consequently, this nitrogen is generally not nucleophilic and does not readily undergo reactions such as alkylation or acylation without disrupting the aromaticity. Such reactions are therefore not considered typical for this heterocyclic system under standard conditions. While methods exist to synthesize pyrazoles with specific N-substituents, post-synthetic modification at the N-2 position of an existing 1-substituted pyrazole is uncommon. osi.lv

Functionalization and Derivatization Strategies

The unique structural arrangement of this compound, featuring a reactive carbonyl group and a vinylogous pyrazole system, provides a platform for a variety of chemical modifications. These transformations are pivotal for the synthesis of new molecular architectures with potential applications in medicinal chemistry and materials science.

Formation of Schiff Bases

The ketone functional group in this compound is a prime site for derivatization. One of the most fundamental transformations is its reaction with primary amines to form Schiff bases (imines). This condensation reaction typically proceeds by nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The synthesis of Schiff bases derived from pyrazole aldehydes, which are structurally analogous to the title compound, is well-documented. These reactions are generally carried out by refluxing an equimolar mixture of the pyrazole-containing carbonyl compound and a primary amine in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of a weak acid like glacial acetic acid to facilitate the dehydration step. scielo.org.coekb.eg A diverse range of aromatic and heterocyclic amines can be employed, leading to a wide array of Schiff bases with varying electronic and steric properties.

The general reaction scheme for the formation of Schiff bases from a pyrazole-4-carbaldehyde is as follows:

Figure 1: General synthesis of Schiff bases from pyrazole-4-carbaldehyde and an aromatic amine.

Interactive Table: Examples of Aromatic Amines Used in Pyrazole Schiff Base Synthesis

| Amine | Resulting Schiff Base Type | Reference |

| p-methyl aniline | N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)aniline derivative | ekb.eg |

| m-methyl aniline | N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)aniline derivative | ekb.eg |

| p-chloro aniline | N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)aniline derivative | ekb.eg |

| m-chloro aniline | N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)aniline derivative | ekb.eg |

| p-bromo aniline | N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)aniline derivative | ekb.eg |

| α-naphthyl amine | N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)naphthalen-1-amine derivative | ekb.eg |

| β-naphthyl amine | N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)naphthalen-2-amine derivative | ekb.eg |

| 4-amino antipyrine (B355649) | Pyrazole and 4-amino antipyrine containing Schiff base | scielo.org.co |

Cyclization Reactions to Form Fused Heterocycles

The pyrazole moiety within this compound is a versatile building block for the construction of fused heterocyclic systems. These reactions often involve the participation of both the pyrazole ring and the butenone side chain, leading to the formation of polycyclic structures.

One notable example is the synthesis of pyrazolo[1,5-a]pyridines. While the direct cyclization of this compound is not explicitly detailed, analogous pyrazole-substituted propargyl alcohols have been shown to undergo efficient gold-catalyzed 6-endo-dig cyclization to yield this fused system. researchgate.net This suggests that with appropriate functionalization, the butenone side chain could participate in similar intramolecular cyclizations.

Furthermore, pyrazolylquinoxalines serve as important intermediates for creating novel derivatives with potential biological applications. researchgate.net The synthesis of 4-(1-phenyl-1H-pyrazol-3-yl)- scielo.org.coresearchgate.netnih.govtriazolo[4,3-a]quinoxalines highlights the utility of pyrazole derivatives in constructing complex, fused heterocyclic frameworks. researchgate.net

The general strategy involves introducing reactive functional groups onto the pyrazole ring or its substituents, which can then undergo intramolecular reactions to form a new ring fused to the pyrazole core. These reactions can be promoted by various reagents and conditions, including transition metal catalysts and dehydrating agents like phosphorus oxychloride. researchgate.net

Interactive Table: Examples of Fused Heterocycles from Pyrazole Precursors

| Fused Heterocycle | Synthetic Strategy | Reference |

| Pyrazolo[1,5-a]pyridines | Gold-catalyzed 6-endo-dig cyclization of pyrazolo substituted propargyl alcohols | researchgate.net |

| 4-(1-phenyl-1H-pyrazol-3-yl)- scielo.org.coresearchgate.netnih.govtriazolo[4,3-a]quinoxalines | Dehydrative cyclization of hydrazones using phosphorus oxychloride | researchgate.net |

| Chromeno[2,3-c]pyrazol-4(1H)-ones | Intramolecular cross-dehydrogenative-coupling reaction | nih.gov |

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of new transformations. For the key reactions of this compound and related compounds, mechanistic studies have shed light on the underlying pathways.

The formation of Schiff bases from pyrazole aldehydes is generally understood to proceed through a nucleophilic addition-elimination mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine. This is followed by proton transfer and elimination of a water molecule, often acid-catalyzed, to yield the final imine product.

In the realm of cyclization reactions, the mechanisms can be more varied. For instance, metal-catalyzed heterocyclizations can proceed through different pathways depending on the metal used. Gold-catalyzed cyclizations, such as the formation of pyrazolo[1,5-a]pyridines, are proposed to involve the coordination of the gold catalyst to the alkyne, which activates it for nucleophilic attack by a nitrogen atom of the pyrazole ring. researchgate.net In contrast, some silver-catalyzed reactions are suggested to proceed via a free radical pathway. acs.org

The synthesis of fused chromeno[2,3-c]pyrazol-4(1H)-ones from 5-aryloxy-4-formyl-3-methyl-1-phenyl-1H-pyrazoles is also proposed to occur through a free radical mechanism, involving a cross-dehydrogenative coupling of an aldehydic C-H bond with an arene C-H bond. nih.gov These examples highlight the diverse mechanistic landscape of pyrazole chemistry, where the choice of reagents and reaction conditions can steer the reaction towards a specific product through a distinct mechanistic pathway.

Spectroscopic and Structural Elucidation of 4 1 Phenyl 1h Pyrazol 4 Yl but 3 En 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the hydrogen and carbon atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of protons and their connectivity. For pyrazole (B372694) derivatives, the ¹H NMR spectrum reveals characteristic signals for the pyrazole ring protons, typically found in the aromatic region of the spectrum. mdpi.com For instance, in a related compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the signals for the pyrazole ring protons appear at 7.65, 7.53, and 6.27 ppm. mdpi.com The phenyl group protons also resonate in the aromatic region, often as multiplets. mdpi.com

In chalcone-like structures containing a pyrazole ring, the olefinic protons of the enone system appear as doublets with a coupling constant (J value) that indicates their stereochemical relationship. A large coupling constant, typically around 16 Hz, is characteristic of an E (trans) configuration of the double bond. The chemical shifts of these protons are influenced by the substituents on the aromatic rings. Furthermore, the methyl protons of the acetyl group typically appear as a singlet in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Spectral Data for a Pyrazole Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole Ring Protons | 6.27 - 7.65 | Multiplet | |

| Phenyl Group Protons | 7.44 - 8.00 | Multiplet | |

| Olefinic Protons (Ha, Hb) | 7.63, 7.82 | Doublet | 15.7 |

| Acetyl Protons (CH₃) | ~2.4 | Singlet |

Note: Data is illustrative and based on similar structures. Actual values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In 4-(1-Phenyl-1H-pyrazol-4-yl)but-3-en-2-one and its analogs, the carbonyl carbon of the ketone group is a key diagnostic signal, typically appearing significantly downfield, for example, around 194.7 ppm in a related pyrazole compound. mdpi.com The carbon atoms of the pyrazole and phenyl rings resonate in the aromatic region, generally between 100 and 150 ppm. researchgate.net The olefinic carbons of the enone moiety also appear in this region. The methyl carbon of the acetyl group gives a signal in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Spectral Data for a Pyrazole Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~195 |

| Pyrazole & Phenyl Ring Carbons | 106 - 140 |

| Olefinic Carbons | 120 - 145 |

| Acetyl Carbon (CH₃) | ~25 |

Note: Data is illustrative and based on similar structures. Actual values may vary.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, even if they are not directly bonded. This is crucial for determining the stereochemistry, such as the E/Z configuration of the double bond. For example, a NOESY spectrum of a related pyrazole chalcone (B49325) showed correlations between the phenyl group protons and the olefinic protons, confirming their spatial proximity. uniba.it

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone is expected in the region of 1650-1700 cm⁻¹. For a related compound, this peak was observed at 1663 cm⁻¹. mdpi.com The stretching vibrations of the C=C and C=N bonds of the pyrazole and phenyl rings typically appear in the 1500-1620 cm⁻¹ region. mdpi.com C-H stretching vibrations of the aromatic and vinylic protons are usually observed above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1663 |

| C=C, C=N (Aromatic) | Stretching | 1570–1615 |

| C-H (Aromatic/Vinylic) | Stretching | >3000 |

Note: Data is based on a similar pyrazole structure. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the molecule. The fragmentation pattern gives clues about the structure of the molecule, as weaker bonds tend to break preferentially. For pyrazole derivatives, fragmentation can involve cleavage of the pyrazole ring and loss of small molecules like HCN. researchgate.net In chalcone-like structures, cleavage adjacent to the carbonyl group is a common fragmentation pathway. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated systems, such as this compound, exhibit characteristic absorption bands in the UV-Vis region. These absorptions are due to π → π* and n → π* electronic transitions. biointerfaceresearch.com The presence of the extended conjugation involving the phenyl ring, pyrazole ring, and the enone system is expected to result in absorption at longer wavelengths (a bathochromic or red shift). researchgate.net For similar chalcone derivatives, absorption maxima are observed in the range of 260-400 nm. biointerfaceresearch.com

X-ray Crystallography for Solid-State Structure

In the crystal lattice, molecules are often stabilized by a network of intermolecular interactions. In the case of the derivative, adjacent molecules are linked into dimers through intermolecular C—H⋯O hydrogen bonds. researchgate.net Furthermore, the crystal packing is reinforced by weaker C—H⋯π and π–π stacking interactions, with centroid–centroid distances of approximately 3.68 Å. researchgate.net These non-covalent interactions are critical in determining the physical properties of the solid material.

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₄H₁₈N₂O |

| Formula Weight | 350.40 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1027 (2) |

| b (Å) | 9.3157 (2) |

| c (Å) | 12.9634 (3) |

| α (°) | 73.630 (1) |

| β (°) | 74.713 (1) |

| γ (°) | 74.820 (1) |

| Volume (ų) | 886.83 (4) |

| Z | 2 |

Advanced Spectroscopic Methods for Detailed Analysis

While one-dimensional (1D) NMR (¹H and ¹³C) and basic mass spectrometry are foundational for structural elucidation, advanced spectroscopic techniques provide deeper and more definitive insights into the complex structures of pyrazole-based chalcones.

Two-Dimensional (2D) NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for the complete and unambiguous assignment of proton and carbon signals, especially in complex molecules with many aromatic and heterocyclic protons and carbons. nih.govnih.gov

HSQC spectra correlate directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of protonated carbons.

HMBC spectra reveal correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). This is particularly powerful for identifying quaternary carbons and for piecing together the molecular skeleton by observing long-range couplings. For example, the proton of the enone system (α-H) would show an HMBC correlation to the carbonyl carbon. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS, often utilizing techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements (typically to within 5 ppm). nih.govmdpi.com This precision allows for the determination of the elemental composition of the molecule, which confirms the molecular formula. For instance, the ESI-MS analysis of a similar pyrazole chalcone derivative showed an [M+H]⁺ peak that corresponded to its molecular formula. nih.gov

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrazole Ring Protons | ~8.2 - 8.4 (singlet) | ~103 - 109 (CH), ~139-153 (quaternary C) |

| Enone Protons (-CH=CH-) | ~6.8 - 7.9 (doublets) | ~120 - 145 |

| Phenyl Ring Protons | ~6.8 - 8.0 (multiplets) | ~119 - 140 |

| Carbonyl Carbon (C=O) | - | ~186 - 194 |

| Methyl Protons (-CH₃) | ~2.1 - 2.7 | ~21 - 30 |

The combined application of these advanced methods provides a robust and detailed structural characterization. X-ray crystallography gives an exact picture of the solid-state conformation and intermolecular interactions, while 2D NMR techniques and HRMS confirm the covalent structure and connectivity in solution, leading to a comprehensive understanding of the molecule.

Computational and Theoretical Studies on 4 1 Phenyl 1h Pyrazol 4 Yl but 3 En 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles. researchgate.net These methods are routinely used to study pyrazole (B372694) and chalcone (B49325) derivatives, yielding reliable predictions of their geometry and electronic characteristics. tandfonline.comnih.gov

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

The first step in the theoretical characterization of 4-(1-Phenyl-1H-pyrazol-4-yl)but-3-en-2-one is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to its atomic coordinates. Density Functional Theory (DFT) is a widely employed method for this purpose, with the B3LYP hybrid functional being a common choice for its accuracy and efficiency. nih.gov This functional is typically paired with a basis set such as 6-311G(d,p) or 6-311+G(2d,p) to provide a robust description of the electronic distribution. tandfonline.com

The optimization process yields the equilibrium geometry, including bond lengths, bond angles, and dihedral angles that correspond to the global energy minimum. For this compound, this would reveal the planarity of the pyrazole and enone systems and the relative orientation of the phenyl substituent. semanticscholar.org Analysis of the electronic structure provides information on the distribution of electron density, which is crucial for understanding the molecule's chemical behavior.

HOMO-LUMO Analysis and Electronic Properties

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's electronic properties and chemical reactivity. nih.gov The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov For molecules with extensive conjugation, like the subject compound, this energy gap is typically small, influencing its electronic transitions and potential applications in materials science. ajchem-a.com DFT calculations can visualize the spatial distribution of these orbitals, showing that for similar pyrazole-chalcone structures, the HOMO and LUMO are often delocalized across the π-conjugated system. researchgate.net

| Parameter | Energy (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.10 | Difference between LUMO and HOMO energies; an indicator of chemical reactivity and stability. nih.gov |

Note: The values presented are representative, based on DFT calculations for structurally similar pyrazole and chalcone derivatives, and serve to illustrate typical results.

Global Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactive tendencies. researchgate.net These descriptors provide a framework for understanding the stability and reactivity of compounds based on conceptual DFT. researchgate.net

Key descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). This index is useful for classifying molecules as strong or marginal electrophiles. thaiscience.info

These parameters are crucial for predicting how the molecule will interact with other reagents. researchgate.net

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -4.20 | Indicates the tendency of electrons to escape from the molecule. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.05 | A moderate value suggests significant stability but also accessibility for reactions. |

| Electrophilicity Index (ω) | μ² / (2η) | 4.30 | Suggests the molecule has a notable capacity to act as an electrophile. nih.gov |

Note: These values are derived from the representative HOMO/LUMO energies in the table above and are illustrative of typical findings for this class of compounds.

Conformational Analysis and Molecular Dynamics Simulations

While DFT calculations provide a static picture of the molecule at its lowest energy state, this compound possesses conformational flexibility, particularly around the single bonds connecting the pyrazole ring, the butenone linker, and the phenyl group. Conformational analysis is used to explore the potential energy surface and identify different stable conformers (rotamers) and the energy barriers between them. mdpi.com

Molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. eurasianjournals.com By simulating the movements of atoms according to classical mechanics, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent. nih.gov For a potential drug candidate, MD simulations are crucial for assessing the stability of its binding pose within a protein's active site, as predicted by molecular docking. mdpi.comnih.govrsc.org The root mean square deviation (RMSD) is often calculated during an MD simulation to quantify the stability of the ligand-protein complex. nih.gov

Theoretical Prediction of Reactivity and Reaction Pathways

Theoretical calculations can go beyond static properties to predict the course of chemical reactions. For this compound, the enone moiety is a classic Michael acceptor, making it susceptible to nucleophilic addition. The pyrazole ring can also undergo electrophilic substitution. nih.gov

DFT can be used to model the reaction pathways for such transformations. By locating the transition state structures and calculating the activation energies, chemists can predict the most likely reaction products and understand the mechanism in detail. Furthermore, the molecular electrostatic potential (MEP) map, another output of DFT calculations, visually indicates the electron-rich and electron-poor regions of the molecule. nih.govthaiscience.info For this compound, negative potential would be expected around the carbonyl oxygen and pyrazole nitrogen atoms (nucleophilic sites), while positive potential would be found on the hydrogen atoms.

Molecular Docking Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. scispace.com This method is instrumental in drug discovery for generating hypotheses about a compound's mechanism of action, without providing biological outcomes. alrasheedcol.edu.iq For pyrazole derivatives, which are known to interact with a wide range of biological targets, docking studies can screen for potential protein partners. nih.govnih.gov

In a typical docking study, the 3D structure of this compound would be placed into the binding site of a target protein. An algorithm then samples numerous orientations and conformations of the ligand, scoring each one based on a function that estimates the binding affinity (e.g., in kcal/mol). scispace.com Targets for pyrazole-containing compounds often include protein kinases, cyclooxygenases (COX), and topoisomerases. scispace.comnih.govnih.gov The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Tyrosine Kinase (e.g., VEGFR-2) | -9.2 | Cys919, Asp1046, Glu885 |

| Topoisomerase II | -7.8 | Asp555, Arg503 |

Note: This table presents hypothetical molecular docking results to illustrate the type of data generated. The binding affinities and residues are representative examples for this class of compounds against common targets. scispace.comnih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (purely theoretical aspects for chemical design)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a compound such as this compound and its analogues, QSAR studies are pivotal in the rational design of new derivatives with potentially enhanced therapeutic effects. These models are built upon the principle that the biological activity of a substance is a function of its molecular structure and physicochemical properties.

The development of a QSAR model involves a dataset of compounds for which the biological activity, often expressed as the concentration required to elicit a certain biological response (e.g., IC₅₀), has been experimentally determined. The process involves calculating a wide array of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Theoretical Application to this compound Analogues:

In a hypothetical QSAR study for a series of analogues of this compound, a variety of molecular descriptors would be calculated to capture the structural variations within the series. These descriptors are categorized into several classes:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition without considering the 3D structure. Examples include molecular weight, number of atoms, and number of rings.

Topological Descriptors: These descriptors encode information about the connectivity of atoms within the molecule. Examples include the Kier & Hall molecular connectivity indices and the Balaban J index.

Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms and describe the size and shape of the molecule. Examples include molecular surface area and volume.

Quantum-Chemical Descriptors: These descriptors are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Examples include the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and dipole moment.

Physicochemical Descriptors: These descriptors relate to the physicochemical properties of the molecule, such as lipophilicity (logP) and molar refractivity.

Once the descriptors are calculated, a mathematical model is developed to correlate a subset of these descriptors with the observed biological activity. Statistical techniques such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly employed for this purpose. acs.org The goal is to generate a statistically robust model with good predictive power.

The quality of a QSAR model is assessed using several statistical parameters:

Coefficient of determination (R²): This parameter indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors).

Cross-validated coefficient of determination (Q²): This parameter assesses the predictive ability of the model through internal validation techniques like leave-one-out cross-validation.

External validation: The model's predictive power is further evaluated using an external set of compounds that were not used in the model development.

The resulting QSAR equation provides a quantitative understanding of the structure-activity relationship. For instance, a positive coefficient for a particular descriptor would imply that an increase in the value of that descriptor is favorable for the biological activity, while a negative coefficient would suggest the opposite. This information is invaluable for the in-silico design of new, more potent analogues of this compound. By manipulating the chemical structure to optimize the values of the key descriptors identified in the QSAR model, medicinal chemists can prioritize the synthesis of compounds with a higher probability of exhibiting the desired biological activity.

Illustrative Data Tables for a Hypothetical QSAR Study:

To illustrate the application of QSAR in the design of new chemical entities, consider the following hypothetical data tables for a series of this compound analogues.

Table 1: Hypothetical Molecular Descriptors for a Series of Analogues

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO Energy (eV) |

| Analogue 1 | 240.29 | 2.8 | 3.5 | -6.2 |

| Analogue 2 | 254.32 | 3.1 | 3.7 | -6.1 |

| Analogue 3 | 270.30 | 3.0 | 3.4 | -6.3 |

| Analogue 4 | 284.33 | 3.3 | 3.6 | -6.0 |

Table 2: Hypothetical Biological Activity and Predicted Activity from a QSAR Model

| Compound | Experimental pIC₅₀ | Predicted pIC₅₀ |

| Analogue 1 | 5.2 | 5.1 |

| Analogue 2 | 5.5 | 5.6 |

| Analogue 3 | 5.3 | 5.2 |

| Analogue 4 | 5.8 | 5.9 |

Table 3: Statistical Parameters of the Hypothetical QSAR Model

| Parameter | Value |

| R² | 0.95 |

| Q² | 0.85 |

| External R² | 0.92 |

These tables demonstrate how a QSAR model can quantitatively link molecular properties to biological activity and provide a predictive framework for the design of novel compounds.

Potential Applications of 4 1 Phenyl 1h Pyrazol 4 Yl but 3 En 2 One and Its Analogs Excluding Clinical/safety

In Vitro Biological Activity Investigations (Mechanism-Focused, Non-Clinical)

The scaffold of 4-(1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one, which combines a pyrazole (B372694) ring with a chalcone-like α,β-unsaturated ketone system, has been the subject of extensive in vitro research to elucidate its potential biological activities. These investigations, focused on the molecular and cellular levels, have explored the interactions of this compound and its analogs with various biological targets, revealing a range of activities from enzyme inhibition to the disruption of cellular processes.

Enzyme Inhibition Studies (e.g., COX, LOX, DNA gyrase B)

Analogs of this compound have demonstrated significant inhibitory effects on several key enzymes implicated in physiological and pathological processes.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: The pyrazole and chalcone (B49325) moieties are known to be present in many anti-inflammatory compounds. Studies on pyrazole-chalcone derivatives have shown that these molecules can act as dual inhibitors of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.netsemanticscholar.org These enzymes are crucial in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. For instance, a series of N-substituted [phenyl-pyrazolo]-oxazin-2-thiones, which are structurally related to pyrazole-chalcones, were found to have improved COX and LOX inhibitory action when an oxo-group was replaced with a thioxo-group. semanticscholar.org Specifically, the 4-bromo-phenyl derivative effectively inhibited COX-1, COX-2, and LOX. semanticscholar.org Another study on pyrazole-chalcone analogs of Lonazolac identified a hybrid compound (8g) that showed selectivity for COX-2 over COX-1, with IC50 values of 5.13 µM and 33.46 µM, respectively, and also exhibited promising inhibition of 5-LOX with an IC50 of 5.88 µM. nih.gov This dual inhibition is considered a promising strategy for developing anti-inflammatory agents with a potentially better side-effect profile than traditional NSAIDs. researchgate.net

DNA Gyrase B Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a valuable target for antibacterial agents. nih.gov The B subunit of DNA gyrase (GyrB) has an ATP-binding site that can be targeted by inhibitors. nih.gov Benzofuran-pyrazole hybrids have been synthesized and investigated as DNA gyrase B inhibitors. nih.gov Molecular docking studies of these compounds have shown favorable binding interactions with the target bacterial DNA gyrase (PDB ID: 1KZN) of E. coli. researchgate.net This suggests that the pyrazole scaffold, as present in this compound, could be a key feature for the development of new antibacterial agents targeting this enzyme. nih.govnih.gov

Enzyme Inhibition by Pyrazole Analogs

| Compound/Analog Class | Target Enzyme(s) | Key Findings (IC50 values) |

|---|---|---|

| Pyrazole-chalcone analog of Lonazolac (8g) | COX-1, COX-2, 5-LOX | COX-1: 33.46 µM, COX-2: 5.13 µM, 5-LOX: 5.88 µM nih.gov |

| 4-Br-phenyl [phenyl-pyrazolo]-oxazin-2-thione | COX-1, COX-2, LOX | Effective inhibitor of all three enzymes. semanticscholar.org |

| Benzofuran-pyrazole hybrids | DNA Gyrase B | Favorable binding in molecular docking studies. researchgate.net |

Receptor Binding and Ligand-Target Interactions

The structural framework of pyrazole-chalcone hybrids allows them to interact with various biological receptors. One area of investigation has been their potential as modulators of estrogen receptors (ERs), which are important targets in the context of hormone-dependent cancers.

Novel diaryl-pyrazole chalcone hybrids have been designed and synthesized as potential selective estrogen receptor modulators (SERMs). ajchem-a.com In a study, these compounds were evaluated for their anti-proliferative activity against the ER-positive breast cancer cell line MCF-7. ajchem-a.com The most potent compounds, 8g and 8h, showed significant activity with IC50 values of 3.78 µM and 9.25 µM, respectively, and were found to be more selective for MCF-7 cells over the ER-negative MDA-MB-231 cell line. ajchem-a.com Further investigations through western blotting confirmed a change in the expression of the ER-α receptor protein in MCF-7 cells treated with these compounds. ajchem-a.com This suggests that the pyrazole-chalcone scaffold can be oriented to mimic estradiol (B170435) and bind to the estrogen receptor, thereby modulating its activity. ajchem-a.com

Molecular Mechanisms of Action (e.g., microtubule assembly disruption, ROS generation, inhibition of biosynthetic pathways)

The cytotoxic effects of pyrazole-chalcone derivatives have been attributed to several molecular mechanisms, including the disruption of the cytoskeleton and the induction of oxidative stress.

Microtubule Assembly Disruption: Microtubules are dynamic polymers of tubulin that play a critical role in cell division, motility, and intracellular transport. nih.gov Several anticancer agents target microtubule dynamics. Pyrazole-chalcone analogs have been identified as potent inhibitors of tubulin polymerization. nih.gov For example, a novel pyrazole-chalcone hybrid (8g) was found to be a potent inhibitor of tubulin polymerization with an IC50 value of 4.77 µM. nih.gov Another study on chalcone-derived pyrazoles identified a compound, PCH-1, that disrupts microtubule assembly, leading to cancer cell death. nih.gov Molecular modeling studies confirmed that PCH-1 interacts with the vinblastine (B1199706) binding site on tubulin. nih.gov A novel pyrazole compound, PTA-1, has also been shown to disturb microtubule organization in MDA-MB-231 cells. nih.gov

Reactive Oxygen Species (ROS) Generation: Many pyrazole derivatives have been shown to exert their cytotoxic effects by inducing the production of reactive oxygen species (ROS) within cancer cells. nih.govnih.gov Elevated levels of ROS can lead to oxidative damage to cellular components and trigger apoptosis. One study demonstrated that a pyrazole derivative, compound 3f, induced apoptosis in triple-negative breast cancer cells, which was accompanied by an elevated level of ROS and increased caspase 3 activity. nih.govnih.gov The antiproliferative effect of another chalcone derivative was also found to be associated with ROS generation, and this effect could be suppressed by the antioxidant N-acetylcysteine (NAC). researchgate.net

Inhibition of Biosynthetic Pathways: Pyrazole derivatives have also been investigated as inhibitors of key enzymes in biosynthetic pathways. For instance, a series of pyrazole derivatives containing a diphenyl ether moiety were designed as dual-targeted inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen (B1215707) oxidase (PPO). acs.org These enzymes are crucial in the biosynthesis of plastoquinone, tocopherol, and chlorophyll (B73375) in plants. acs.org Compound B14 from this series showed excellent inhibitory activity against both enzymes, with IC50 values of 0.12 µM for Arabidopsis thaliana HPPD (AtHPPD) and 0.51 µM for Nicotiana tabacum PPO (NtPPO). acs.org In another context, pyrazole derivatives have been shown to inhibit the glycolytic pathway in cancer cells by targeting lactate (B86563) dehydrogenase A (LDHA). mdpi.com

Antimicrobial Activities (Antibacterial, Antifungal) (in vitro, without clinical correlation)

A significant body of research has focused on the in vitro antimicrobial properties of pyrazole-chalcone derivatives against a range of pathogenic bacteria and fungi.

Antibacterial Activity: Numerous studies have demonstrated that chalcones containing a pyrazole moiety possess antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netscholarsresearchlibrary.comnih.gov The presence of a reactive α,β-unsaturated carbonyl group in the chalcone structure is believed to contribute to this activity. researchgate.net For example, a pyrazole-chalcone derivative (119) showed significant activity against Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. researchgate.net Another study on pyrazolothiazol-4(5H)-one derivatives, synthesized from chalcone precursors, found that compounds with electronegative substituents like chlorine or fluorine exhibited pronounced activity against most of the tested bacterial strains. nih.gov

Antifungal Activity: Pyrazole-chalcone derivatives have also been evaluated for their antifungal potential. nih.govderpharmachemica.comnih.gov While some studies have found that the antifungal activity of these compounds is less potent compared to standard drugs, structural modifications have been shown to enhance their efficacy. derpharmachemica.com For instance, the presence of halogens at the 4-aryl position of the chalcone can increase antifungal action. derpharmachemica.com In a series of isoxazole (B147169) ring-containing chalcones and their dihydropyrazole derivatives, the dihydropyrazoles demonstrated remarkable antifungal activity. nih.gov Specifically, compounds with halogen substituents on the phenyl ring exhibited excellent antifungal activity, in some cases superior to the standard drug fluconazole. nih.gov Novel triazoles containing a phenylethynyl pyrazole side chain also showed excellent in vitro activities against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. mdpi.com

In Vitro Antimicrobial Activity of Pyrazole Analogs

| Compound/Analog Class | Microorganism | Activity/Key Findings |

|---|---|---|

| Pyrazole-chalcone derivative (119) | B. subtilis, P. aeruginosa, S. aureus, E. coli | Significant antibacterial activity observed. researchgate.net |

| Pyrazolothiazol-4(5H)-one derivatives | Various bacteria and fungi | Compounds with Cl or F substitutions showed pronounced activity. nih.gov |

| Dihydropyrazole derivatives with halogen substituents | Fungi | Excellent antifungal activity, some better than fluconazole. nih.gov |

| Triazoles with phenylethynyl pyrazole side chain (6c) | C. albicans, C. neoformans, A. fumigatus | Excellent in vitro antifungal activity (MIC = 0.0625, 0.0625, and 4.0 µg/mL, respectively). mdpi.com |

Antiproliferative Activities (in vitro cell-based assays, without clinical implications)

The antiproliferative potential of pyrazole-chalcone derivatives has been extensively studied in vitro against various human cancer cell lines. These compounds have shown promising cytotoxic effects, often with some degree of selectivity.

A novel series of pyrazole-chalcone analogs of Lonazolac demonstrated potent anticancer activity against HeLa, HCT-116, and RPMI-822 cancer cell lines, with the most active compound (8g) showing IC50 values of 2.41, 2.41, and 3.34 µM, respectively. nih.gov Another study on chalcone-derived pyrazoles found that the most potent compound, PCH-1, exhibited IC50 values of 4.32 µM against A-549 (non-small cell lung cancer), 4.69 µM against H226, and 8.40 µM against H460 cells. nih.gov Furthermore, pyrazole hybrid chalcone conjugates have been evaluated for their anticancer activity, with one compound (5o) showing an effective growth inhibitory activity with an IC50 of 2.13 µM against MCF-7 breast cancer cells. mdpi.com A series of pyrazolyl-chalcone derivatives were synthesized and tested against MCF7, PC3 (prostatic cancer), and PACA2 (pancreatic carcinoma) cell lines, with some compounds showing anticancer activity in the range of 70-80%. rsc.orgrsc.orgnih.gov

In Vitro Antiproliferative Activity of Pyrazole-Chalcone Analogs

| Compound/Analog | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Pyrazole-chalcone analog of Lonazolac (8g) nih.gov | HeLa | 2.41 |

| HCT-116 | 2.41 | |

| RPMI-822 | 3.34 | |

| Chalcone-derived pyrazole (PCH-1) nih.gov | A-549 | 4.32 |

| H226 | 4.69 | |

| H460 | 8.40 | |

| Pyrazole hybrid chalcone conjugate (5o) mdpi.com | MCF-7 | 2.13 |

| Pyrazolyl-chalcone derivative (9e) rsc.orgnih.gov | PACA2 | 27.6 |

| Pyrazolyl-chalcone derivative (7d) rsc.orgnih.gov | MCF7 | 42.6 |

Antioxidant Activity (in vitro mechanisms)

The pyrazole and chalcone moieties are both associated with antioxidant properties, and their combination in a single molecule has been a subject of interest for researchers. ignited.innih.govmdpi.com The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals.

The in vitro antioxidant potential of pyrazole-chalcone derivatives has been evaluated using methods such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. researchgate.netlew.ro In one study, a newly synthesized pyrazolone (B3327878) chalcone (3b) demonstrated the strongest DPPH scavenging activity with an IC50 value of 19.95 µM, which was comparable to the standard antioxidant L-ascorbic acid (IC50 = 16.81 µM). nih.gov Another study on pyrazoline and pyrazole derivatives found that they exhibited notable antioxidant activities in DPPH scavenging assays, with SC50 values ranging from 9.91 to 15.16 µg/mL. lew.ro The mechanism of radical scavenging by some chalcone derivatives has been proposed to occur through a single electron transfer followed by a proton transfer (SET-PT) mechanism, as revealed by density functional theory (DFT) modeling. mdpi.com Generally, pyrazoline derivatives have been observed to exhibit greater antioxidant activity compared to their corresponding chalcone precursors, highlighting the role of the 4,5-dihydro-1H-pyrazole scaffold in this activity. mdpi.com

Anti-inflammatory Activity (in vitro mechanisms)

The anti-inflammatory properties of pyrazole derivatives, including pyrazole-based chalcones, have been extensively investigated. tandfonline.comignited.in The core pyrazole moiety is a key pharmacophore found in several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib (B62257) and phenylbutazone. tandfonline.comhealthcare-bulletin.co.uk In vitro studies on analogs of this compound have elucidated several mechanisms through which these compounds exert their anti-inflammatory effects at a cellular level.

A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. tandfonline.comnih.gov Many pyrazole derivatives show selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, while having less effect on the constitutive COX-1 isoform, which is involved in protecting the gastrointestinal tract. tandfonline.comijpsjournal.comnih.gov

Beyond COX inhibition, these compounds can modulate other inflammatory pathways. Research shows that pyrazole and chalcone analogs can suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). ijpsjournal.comrsc.org This is often achieved by inhibiting the NF-κB signaling pathway, a critical transcription factor that regulates the expression of many inflammation-related genes. ijpsjournal.com Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, another class of inflammatory mediators. nih.govijpsjournal.com The combined inhibition of both COX and LOX pathways is a promising strategy for developing potent anti-inflammatory agents. bohrium.com

Table 1: In Vitro Anti-inflammatory Mechanisms of Pyrazole Analogs

| Mechanism of Action | Target Enzyme/Pathway | Observed Effect | References |

| Prostaglandin (B15479496) Synthesis Inhibition | Cyclooxygenase (COX-1 & COX-2) | Reduction in prostaglandin E2 (PGE2) production. | tandfonline.comijpsjournal.comnih.gov |

| Cytokine Modulation | NF-κB Pathway | Suppression of TNF-α, IL-6, and IL-1β transcription. | ijpsjournal.comrsc.org |

| Leukotriene Synthesis Inhibition | 5-Lipoxygenase (5-LOX) | Decrease in leukotriene B4 (LTB4) levels. | nih.govijpsjournal.com |

| Nitric Oxide Reduction | Inducible Nitric Oxide Synthase (iNOS) | Downregulation of NO production in macrophages. | ijpsjournal.comrsc.org |

Material Science Applications

The unique photophysical and electronic properties of the pyrazole scaffold have led to its use in various material science applications. royal-chem.com The combination of the electron-rich pyrazole ring with the conjugated system of the chalcone backbone makes these molecules suitable for optoelectronic devices.

Optical Properties (e.g., luminescence, fluorescence, solvatochromism)

Pyrazole derivatives, particularly pyrazolines (the dihydro-analogs), are known for their remarkable fluorescence and luminescence properties. nih.govdntb.gov.ua The extended π-conjugation in these systems facilitates light emission, making them useful as emissive chromophores. researchgate.net Certain styrylpyrazoles, which share a structural similarity with pyrazole-chalcones, have been synthesized and demonstrated to have fluorescent abilities, functioning as potential fluorescent probes. dntb.gov.ua The photophysical properties can be fine-tuned by adding different electron-donating or electron-withdrawing groups to the molecular structure, which can alter the emission wavelength and quantum yield. dntb.gov.ua This tunability is crucial for developing materials with specific optical characteristics for advanced applications.

Electronic Properties (e.g., organic semiconductors, electroluminescence, OLEDs)

The pyrazole core is an important building block for materials used in optoelectronic devices, such as organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net Pyrazoline derivatives, in particular, have been extensively utilized as hole-transporting materials and blue-emitting materials in OLEDs due to their high fluorescence quantum yields and suitable HOMO/LUMO energy levels. researchgate.net These compounds can function as both the hole-transporting layer (HTL) and the emissive layer (EML) in an OLED device. researchgate.net The nitrogen atoms in the pyrazole ring facilitate electron transfer, while the conjugated structure contributes to bright luminescence, making them highly effective for electroluminescent applications. researchgate.net Their utility also extends to the development of organic semiconductors and materials for solar cells. royal-chem.comresearchgate.netarborpharmchem.com

Sensor Development

The pyrazole ring, with its two adjacent nitrogen atoms, can act as an effective binding site for metal ions. nih.gov This property has been harnessed to develop highly selective and sensitive chemosensors for environmental and biological monitoring. rsc.org These sensors often operate via colorimetric or fluorescent mechanisms. Upon binding with a specific metal ion, the sensor molecule undergoes a change in its electronic structure, resulting in a visible color change or a "turn-on" or "turn-off" fluorescence response. nih.govrsc.org Pyrazole-based chemosensors have been successfully designed for the detection of various cations, including Al³⁺, Fe³⁺, Ni²⁺, Zn²⁺, and Cd²⁺. nih.govrsc.orgsemanticscholar.org

Table 2: Material Science Applications of Pyrazole Analogs

| Application Area | Property Exploited | Specific Use | References |

| Optical Materials | Fluorescence, Luminescence | Emissive chromophores, fluorescent probes. | nih.govdntb.gov.uaresearchgate.net |

| Electronic Materials | Electroluminescence, Semiconductor behavior | Organic Light-Emitting Diodes (OLEDs), hole-transporting materials. | researchgate.netresearchgate.netresearchgate.net |

| Sensor Technology | Metal Ion Chelation | Colorimetric and fluorescent chemosensors for ions like Al³⁺, Fe³⁺, Zn²⁺. | nih.govrsc.orgsemanticscholar.org |

Catalytic Applications (e.g., as ligands or organocatalysts)

The versatility of the pyrazole structure allows it to function in catalysis in two distinct ways: as a ligand that coordinates with a metal center to form a catalyst, and as a metal-free organocatalyst.

As ligands, protic pyrazoles are highly effective in homogeneous catalysis. nih.gov The nitrogen atoms of the pyrazole ring can coordinate with a wide range of transition metals, including copper, cobalt, manganese, and titanium, to form stable and catalytically active complexes. rsc.orgrsc.orgnih.gov These metal-pyrazole complexes have been shown to catalyze various chemical transformations, such as the oxidation of catechols and cyclohexanes, and the ring-opening polymerization of lactide. rsc.orgnih.gov The catalytic activity can be tuned by modifying the substituents on the pyrazole ring, which influences the electronic and steric properties of the metal center.

In the realm of organocatalysis, pyrazolone derivatives are used to catalyze asymmetric reactions, which are crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. researchgate.netbenthamdirect.com These compounds can participate in reactions such as tandem Michael additions and Thorpe-Ziegler type reactions to create complex chiral molecules with high stereoselectivity. nih.govrsc.orgnih.gov The ability to perform these transformations without the need for transition metals is a significant advantage of organocatalysis. benthamdirect.com

Agrochemical Applications (if applicable to pyrazole class generally)

The pyrazole heterocyclic ring is a prevalent structural motif in a variety of commercial agrochemicals, including herbicides, fungicides, and insecticides. aip.orgnih.gov This broad applicability stems from the ability of pyrazole derivatives to interact with various biological targets in pests and weeds.

In the field of herbicides, pyrazole derivatives have been developed as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.org Inhibition of this enzyme disrupts pigment biosynthesis in plants, leading to a characteristic bleaching effect and eventual death of the weed. Several pyrazole-based compounds have shown excellent post-emergence herbicidal activity against various broadleaf weeds with good crop safety. nih.govacs.org Additionally, pyrazole-containing compounds like pyraclostrobin (B128455) are used as fungicides, effectively controlling a range of plant diseases on fruit trees and vegetables. royal-chem.com The versatility and efficacy of the pyrazole scaffold ensure its continued importance in the development of new agrochemical products. nbinno.com

Structure Activity Relationship Sar Studies

Systematic Structural Modifications and Their Chemical Implications

The core structure of 4-(1-Phenyl-1h-pyrazol-4-yl)but-3-en-2-one offers several sites for systematic structural modifications. These alterations, primarily focused on the phenyl rings and the pyrazole (B372694) moiety, have profound implications for the compound's electronic and steric properties.

Key modifications often involve the introduction of various substituents on the 1-phenyl ring and the pyrazole ring. For instance, the synthesis of derivatives with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring attached to the pyrazole nitrogen (N1) can significantly alter the electron density of the entire molecule. This, in turn, influences the reactivity of the α,β-unsaturated ketone system.

The synthesis of such derivatives typically follows established methodologies for pyrazole and chalcone (B49325) synthesis. The Vilsmeier-Haack reaction is a common method for introducing a formyl group at the 4-position of the pyrazole ring, which can then undergo a Claisen-Schmidt condensation with an appropriate ketone to form the but-3-en-2-one (B6265698) side chain wisdomlib.orgnih.gov. Modifications to the phenylhydrazine (B124118) precursor allow for the introduction of substituents on the 1-phenyl ring.